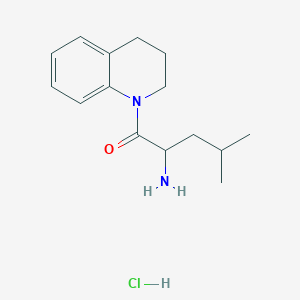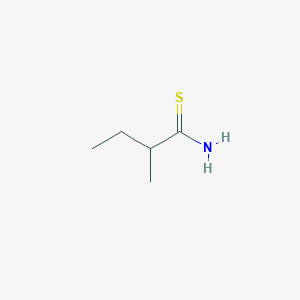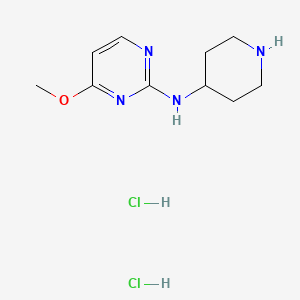![molecular formula C22H24N2O4 B2593307 N-{4'-CICLOPROPANOAMIDO-3,3'-DIMETOXÍ-[1,1'-BIFENIL]-4-IL}CICLOPROPANOCARBOXAMIDA CAS No. 313405-57-1](/img/structure/B2593307.png)
N-{4'-CICLOPROPANOAMIDO-3,3'-DIMETOXÍ-[1,1'-BIFENIL]-4-IL}CICLOPROPANOCARBOXAMIDA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4’-Cyclopropaneamido-3,3’-dimethoxy-[1,1’-biphenyl]-4-yl}cyclopropanecarboxamide is a complex organic compound characterized by its biphenyl structure with cyclopropane and amido functional groups
Aplicaciones Científicas De Investigación
N-{4’-Cyclopropaneamido-3,3’-dimethoxy-[1,1’-biphenyl]-4-yl}cyclopropanecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{4’-Cyclopropaneamido-3,3’-dimethoxy-[1,1’-biphenyl]-4-yl}cyclopropanecarboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Biphenyl Core: This can be achieved through Suzuki-Miyaura coupling, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst.
Introduction of Methoxy Groups: Methoxylation can be performed using methanol and a suitable base, such as sodium methoxide.
Cyclopropanation: The cyclopropane rings can be introduced via cyclopropanation reactions using diazo compounds and transition metal catalysts.
Amidation: The final step involves the formation of the amide bond through a reaction between an amine and a carboxylic acid derivative, often facilitated by coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-{4’-Cyclopropaneamido-3,3’-dimethoxy-[1,1’-biphenyl]-4-yl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution can occur on the biphenyl core, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of halogen atoms or other substituents on the aromatic ring.
Mecanismo De Acción
The mechanism of action of N-{4’-Cyclopropaneamido-3,3’-dimethoxy-[1,1’-biphenyl]-4-yl}cyclopropanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The biphenyl core provides a rigid scaffold, while the cyclopropane and amido groups can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- N-{4’-Benzoylamido-3,3’-dimethoxy-[1,1’-biphenyl]-4-yl}benzamide
- 3,3’-Dimethoxy-1,1’-biphenyl
Uniqueness
N-{4’-Cyclopropaneamido-3,3’-dimethoxy-[1,1’-biphenyl]-4-yl}cyclopropanecarboxamide is unique due to the presence of cyclopropane rings, which introduce strain and rigidity, potentially enhancing its binding properties and stability compared to similar compounds.
This detailed article provides a comprehensive overview of N-{4’-Cyclopropaneamido-3,3’-dimethoxy-[1,1’-biphenyl]-4-yl}cyclopropanecarboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
N-[4-[4-(cyclopropanecarbonylamino)-3-methoxyphenyl]-2-methoxyphenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-27-19-11-15(7-9-17(19)23-21(25)13-3-4-13)16-8-10-18(20(12-16)28-2)24-22(26)14-5-6-14/h7-14H,3-6H2,1-2H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGZUDUHFJCYIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3CC3)OC)NC(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-N-[(4-fluorophenyl)methyl]-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2593231.png)
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B2593234.png)


![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methylphenyl)amino]acetamide](/img/structure/B2593237.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2593238.png)




